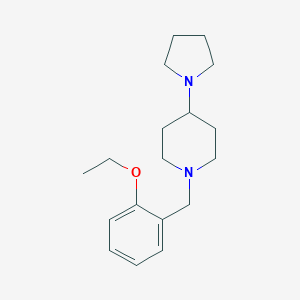
1-(2-Ethoxybenzyl)-4-(1-pyrrolidinyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxybenzyl)-4-(1-pyrrolidinyl)piperidine, commonly known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBP belongs to the class of piperidine derivatives and has shown promising results in the treatment of various neurological disorders.
作用機序
The exact mechanism of action of EBP is not fully understood. However, it is believed that EBP exerts its neuroprotective effects by modulating the activity of various neurotransmitter systems in the brain, including the cholinergic and dopaminergic systems.
Biochemical and Physiological Effects
EBP has been shown to have a range of biochemical and physiological effects. In animal models, EBP has been shown to increase the levels of acetylcholine and dopamine in the brain, which are neurotransmitters involved in cognitive function and motor control, respectively. EBP has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using EBP in lab experiments is its high degree of purity, which allows for accurate dosing and reliable results. Additionally, EBP has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using EBP in lab experiments is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research on EBP. One area of interest is the potential use of EBP in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of EBP and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of EBP in humans.
合成法
The synthesis of EBP involves the reaction of 4-(1-pyrrolidinyl)piperidine with 2-ethoxybenzyl chloride in the presence of a base. The reaction yields EBP as a white crystalline solid with a high degree of purity.
科学的研究の応用
EBP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. EBP has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In Parkinson's disease, EBP has been shown to reduce motor deficits and protect dopaminergic neurons. Additionally, EBP has been shown to have antipsychotic effects in animal models of schizophrenia.
特性
製品名 |
1-(2-Ethoxybenzyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
分子式 |
C18H28N2O |
分子量 |
288.4 g/mol |
IUPAC名 |
1-[(2-ethoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C18H28N2O/c1-2-21-18-8-4-3-7-16(18)15-19-13-9-17(10-14-19)20-11-5-6-12-20/h3-4,7-8,17H,2,5-6,9-15H2,1H3 |
InChIキー |
CFTULVCEAKZFAT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCCC3 |
正規SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
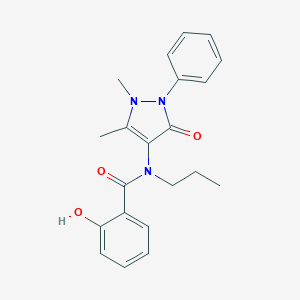
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)
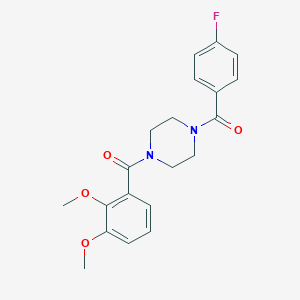

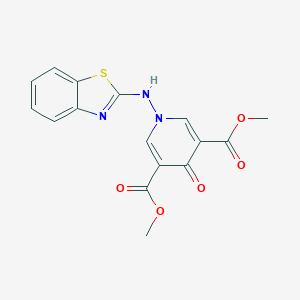
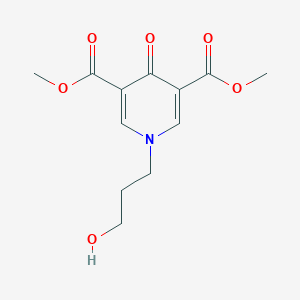
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)


